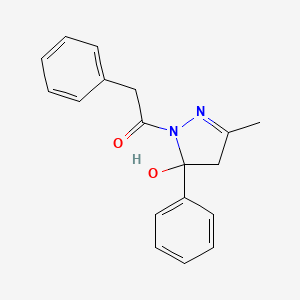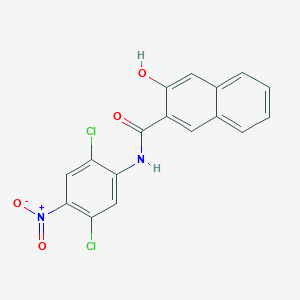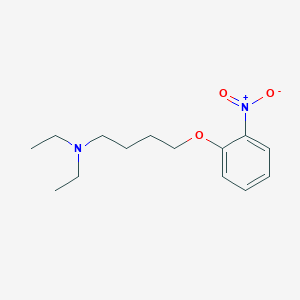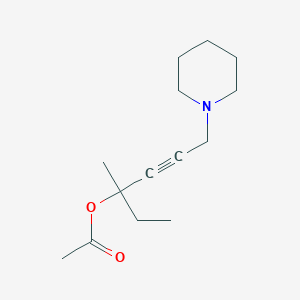
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound that belongs to the class of pyrazolines. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The exact mechanism of action of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it acts by modulating the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cell death. It has also been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. It has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its wide range of pharmacological activities. It can be used to study various diseases and to investigate the mechanisms of action of different drugs. However, one of the limitations of using 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of new drugs based on the structure of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the investigation of the mechanisms of action of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in humans.
Conclusion:
In conclusion, 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of pharmacological activities and has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. Although there are some limitations to its use in lab experiments, 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has the potential to be a valuable tool for investigating the mechanisms of action of different drugs and for developing new drugs for the treatment of various diseases.
Synthesis Methods
3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 3-methyl-5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol.
properties
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-13-18(22,16-10-6-3-7-11-16)20(19-14)17(21)12-15-8-4-2-5-9-15/h2-11,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQQIUGEQJKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)

![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)

![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)

![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)